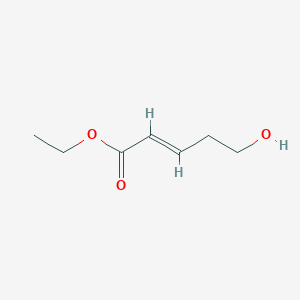

2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” is a chemical compound. It is an ester derivative of pentenoic acid . The molecule contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of “2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” includes a five-carbon chain with a double bond (pentenoic acid), a hydroxyl group at the 5th carbon, and an ethyl ester group .Applications De Recherche Scientifique

Novel Polyester Building Block Synthesis

A significant application of derivatives related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, is in the synthesis of novel polyester building blocks. Research indicates that trans-2,5-dihydroxy-3-pentenoic acid methyl ester can be directly formed from pentoses using tin-containing silicates as catalysts. This compound has been co-polymerized with ethyl 6-hydroxyhexanoate, yielding a product with functional groups in the polyester backbone, showcasing potential for functionalizing new co-polymers through reactions such as trifluoroacetic anhydride and thiol–ene chemistry (Elliot et al., 2017).

Chemical Synthesis

The compound has been involved in the synthesis of esters of 5-amino-4-hydroxy-3-methylvaleric acids by reacting esters of 3-methyl-4, 5-epoxy-2-pentenoic acid with amines, leading to the formation of methyl-substituted 4-aminomethyl-4-butanolides or 5-hydroxy-2-piperidones (Stanishevskii et al., 1975). This showcases the compound's utility in generating valuable chemical intermediates for further synthetic applications.

Polymer Modification

Research on modifying biocompatible polyols with cyclic ketene acetal (CKA) derivatives, including those related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, demonstrates the potential for creating acid-labile and biocompatible polymers. These polymers, modified with CKAs, exhibit pH-dependent hydrolysis profiles, opening up applications in targeted drug delivery systems (Cheng et al., 2012).

Propriétés

IUPAC Name |

ethyl (E)-5-hydroxypent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKMALLAMABWKB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)